molecular formula C9H13ClN2O3 B13542586 (2S,3S)-3-((1H-Pyrazol-1-yl)methyl)tetrahydrofuran-2-carboxylic acid hydrochloride

(2S,3S)-3-((1H-Pyrazol-1-yl)methyl)tetrahydrofuran-2-carboxylic acid hydrochloride

Cat. No.: B13542586
M. Wt: 232.66 g/mol
InChI Key: CWPTWYDPYNNZEZ-WSZWBAFRSA-N
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Description

(2S,3S)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride is a synthetic organic compound that features a pyrazole ring attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride typically involves the functionalization of pyrazole derivatives. One common method involves the Rh(III)-catalyzed C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This reaction is solvent-controlled and provides a straightforward way to synthesize the desired compound in moderate to good yields.

Industrial Production Methods

the principles of large-scale organic synthesis, such as optimizing reaction conditions, using flow microreactors, and ensuring sustainable and efficient processes, can be applied to its production .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the pyrazole ring .

Scientific Research Applications

(2S,3S)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3S)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride is unique due to its specific combination of the pyrazole and oxolane rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .

Properties

Molecular Formula

C9H13ClN2O3

Molecular Weight

232.66 g/mol

IUPAC Name

(2S,3S)-3-(pyrazol-1-ylmethyl)oxolane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H12N2O3.ClH/c12-9(13)8-7(2-5-14-8)6-11-4-1-3-10-11;/h1,3-4,7-8H,2,5-6H2,(H,12,13);1H/t7-,8-;/m0./s1

InChI Key

CWPTWYDPYNNZEZ-WSZWBAFRSA-N

Isomeric SMILES

C1CO[C@@H]([C@@H]1CN2C=CC=N2)C(=O)O.Cl

Canonical SMILES

C1COC(C1CN2C=CC=N2)C(=O)O.Cl

Origin of Product

United States

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